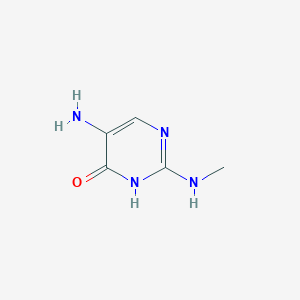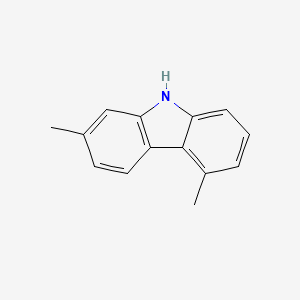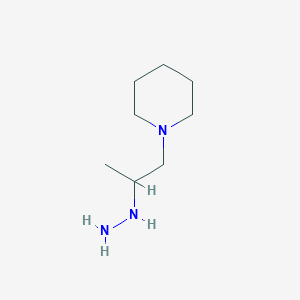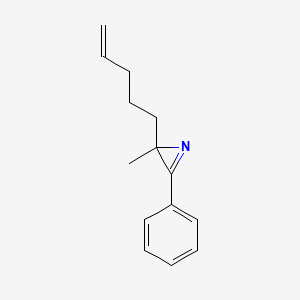
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirine is a unique organic compound characterized by its azirine ring structure. Azirines are three-membered nitrogen-containing heterocycles, known for their high reactivity due to ring strain. This particular compound features a phenyl group and a pent-4-en-1-yl substituent, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirine typically involves the cyclization of suitable precursors. One common method is the reaction of 2-phenyl-2-(pent-4-en-1-yl)acetonitrile with a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate anion, which undergoes intramolecular cyclization to form the azirine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the azirine ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the azirine ring, where nucleophiles like amines or thiols replace the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or oxides.
Reduction: Amines.
Substitution: Various substituted azirines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, especially as a precursor to pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirine involves its high reactivity due to ring strain. The azirine ring can undergo ring-opening reactions, forming reactive intermediates that interact with various molecular targets. These interactions can disrupt biological pathways, leading to antimicrobial or anticancer effects. The specific molecular targets and pathways depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirine: Unique due to its specific substituents.
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-aziridine: Similar structure but with a saturated ring.
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirinium ion: A positively charged analog.
Uniqueness
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirine is unique due to its combination of a strained azirine ring and specific substituents, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62901-83-1 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
2-methyl-2-pent-4-enyl-3-phenylazirine |
InChI |
InChI=1S/C14H17N/c1-3-4-8-11-14(2)13(15-14)12-9-6-5-7-10-12/h3,5-7,9-10H,1,4,8,11H2,2H3 |
Clave InChI |
ZUEFKQDTHZVEJD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=N1)C2=CC=CC=C2)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13101791.png)
![5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B13101801.png)

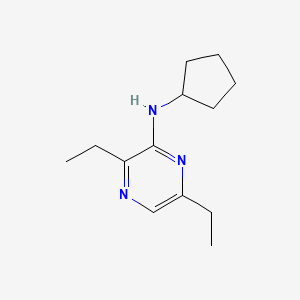
![1,4-Bis((E)-2-([1,1'-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine](/img/structure/B13101819.png)
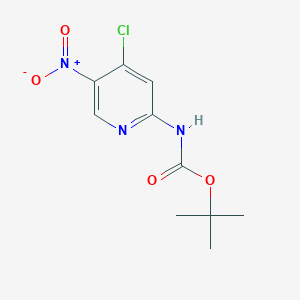
![(E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13101836.png)
![4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101838.png)
![2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole](/img/structure/B13101840.png)
![2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13101844.png)
